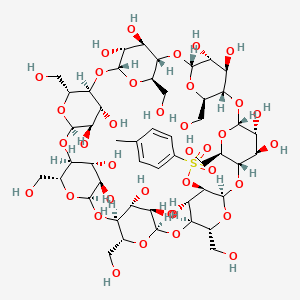
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with a molecular weight of 1289.00 .
Molecular Structure Analysis
The molecular formula of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is C49H76O37S . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a solid substance . It has a specific rotation [a]20/D of 127.5 deg (C=4, DMSO) .Scientific Research Applications
Cyclodextrins in Scientific Research
Cyclodextrins are a group of cyclic oligosaccharides that have found extensive use in various scientific and industrial applications due to their unique ability to form host-guest inclusion complexes with a wide variety of molecules. This property has been leveraged in pharmaceuticals, food and flavors, cosmetics, packing, textiles, separation processes, environmental protection, fermentation, and catalysis due to their negligible cytotoxic effects, making them suitable for a broad range of applications (E. D. Valle, 2004).
Applications in Drug Delivery
Cyclodextrins have revolutionized drug delivery by enhancing the solubility and stability of drugs. They have been employed in designing various novel delivery systems such as liposomes, microspheres, microcapsules, and nanoparticles. The inclusion complex formation capability of cyclodextrins allows for the modification of the physical and chemical properties of the materials they complex with, thereby improving drug solubility, dissolution, bioavailability, safety, and stability. This has made them valuable excipients in drug formulations (R. Challa et al., 2005).
Environmental and Analytical Applications
The utility of cyclodextrins extends beyond pharmaceuticals into environmental protection and analytical chemistry. Cyclodextrin-based adsorbents have been developed for chromatographic separations and wastewater treatment, capitalizing on their ability to form inclusion complexes with various pollutants. This facilitates the separation of compounds and extraction processes, providing a versatile tool for environmental cleanup and protection (G. Crini & M. Morcellet, 2002).
Role in Food Industry
In the food industry, cyclodextrins have been used to improve the quality and shelf life of products. They can form stable inclusion complexes with lipophilic nutrients and flavor constituents, thereby enhancing sensorial qualities and stabilizing sensitive components against degradation. Cyclodextrins are considered safe for oral administration, which supports their use as food additives (Antía Gonzalez Pereira et al., 2021).
properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWDYWXWGKKEE-UJPGXMRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473938 |
Source


|
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | |
CAS RN |
84216-71-7 |
Source


|
| Record name | 84216-71-7 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

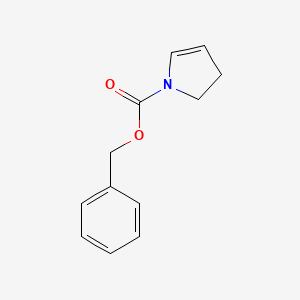
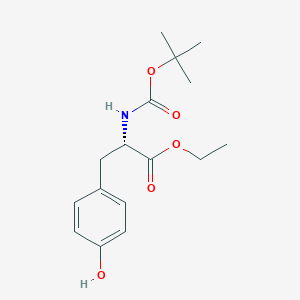
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
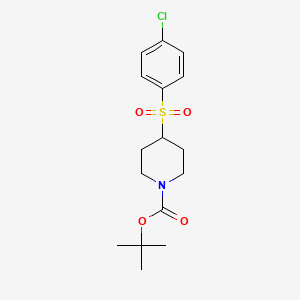

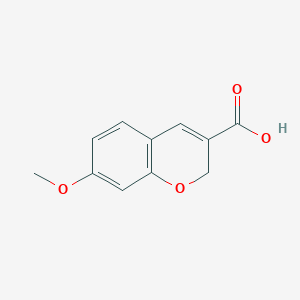
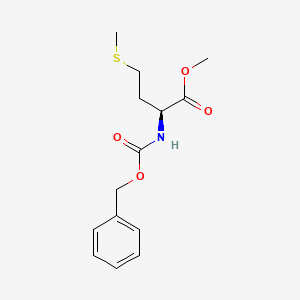
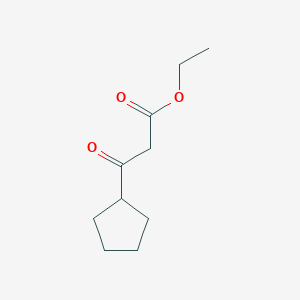
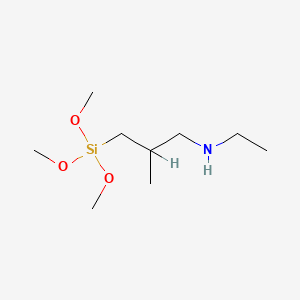

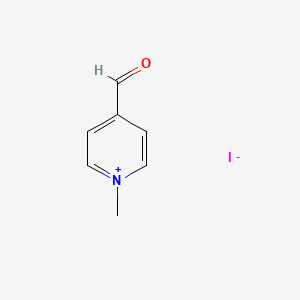
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
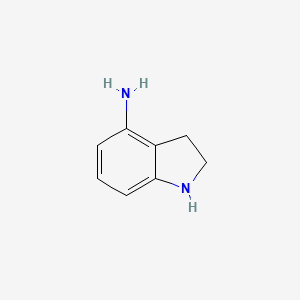
![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)